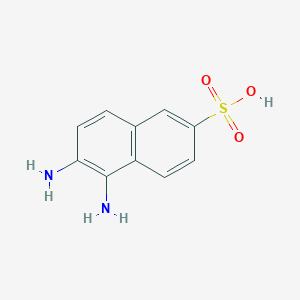

5,6-Diaminonaphthalene-2-sulfonic acid

Description

BenchChem offers high-quality 5,6-Diaminonaphthalene-2-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Diaminonaphthalene-2-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-diaminonaphthalene-2-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c11-9-4-1-6-5-7(16(13,14)15)2-3-8(6)10(9)12/h1-5H,11-12H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQLQQQSIFHVLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)N)C=C1S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5,6-Diaminonaphthalene-2-sulfonic acid chemical structure and properties

Executive Summary

This technical guide provides a comprehensive analysis of 5,6-Diaminonaphthalene-2-sulfonic acid (CAS 88246-86-0 ), a specialized fluorogenic reagent. While often overshadowed by its non-sulfonated parent, 2,3-diaminonaphthalene (DAN), or its disulfonated cousin (DANDS), this mono-sulfonated derivative occupies a critical niche in bioanalytical chemistry.

Its primary value lies in its amphiphilic nature : it retains the high quantum yield fluorogenicity of the naphthalene core while the sulfonic acid moiety confers essential water solubility. This eliminates the need for organic co-solvents (like DMF or DMSO) required by DAN, making it superior for sensitive detection of Nitric Oxide (NO) and Selenium (Se) in delicate biological matrices where solvent toxicity is a concern.

Part 1: Chemical Identity & Structural Analysis

Nomenclature & Identification

The nomenclature for substituted naphthalenes can be ambiguous due to ring numbering conventions. The user-specified "5,6-Diaminonaphthalene-2-sulfonic acid" is chemically equivalent to 1,2-Diaminonaphthalene-6-sulfonic acid . The latter name is more commonly found in older synthetic literature, following the convention of prioritizing the amine positions or the sulfonic acid depending on the epoch.

-

IUPAC Name: 5,6-diaminonaphthalene-2-sulfonic acid

-

Common Synonym: 1,2-Diaminonaphthalene-6-sulfonic acid

-

CAS Number: 88246-86-0

-

Molecular Formula:

-

Molecular Weight: 238.26 g/mol [1]

Structural Properties

The molecule consists of a naphthalene core substituted with two adjacent (vicinal) amino groups and one sulfonic acid group on the distal ring.

| Property | Value | Relevance |

| Appearance | Gray to light-brown powder | Oxidation sensitive (store under inert gas). |

| Solubility | Soluble in water (alkaline pH), dil. acid | Superior to DAN (insoluble in water). |

| pKa (Sulfonic) | ~ -0.6 (Strong acid) | Fully ionized at physiological pH. |

| pKa (Amines) | ~ 4.5 (First protonation) | Weakly basic; requires acidic pH for diazotization. |

| Fluorescence | Weak/Non-fluorescent (Native) | Becomes highly fluorescent upon cyclization. |

Part 2: Synthesis & Purification

Expert Insight: The synthesis of this compound relies on the classic "nitration-reduction" sequence used in dye chemistry. The starting material is typically Bronner’s Acid (2-aminonaphthalene-6-sulfonic acid), a readily available dye intermediate.[2]

Synthetic Pathway (Graphviz Visualization)

Figure 1: Synthetic route from Bronner's Acid. The regioselectivity of nitration is directed to the 1-position by the 2-amino group.

Purification Protocol

-

Precipitation: The crude sulfonic acid product is often isolated as a "zwitterion" by adjusting the pH to the isoelectric point (approx pH 2-3).

-

Recrystallization: Dissolve in hot alkaline water (sodium salt form), treat with activated charcoal to remove oxidation byproducts, and re-precipitate with concentrated HCl.

-

Storage: The purified diamine is prone to air oxidation (turning dark purple/black). It must be stored in amber vials under argon at -20°C.

Part 3: Functional Applications (NO & Se Detection)

The core utility of 5,6-diaminonaphthalene-2-sulfonic acid is its ability to react with electrophiles (like

Mechanism of Nitric Oxide (Nitrite) Detection

This is the standard "DAN Assay" chemistry, adapted for water solubility.

-

Nitrosation: Under acidic conditions, Nitrite (

) converts to the nitrosonium cation ( -

N-Nitrosation: The

attacks one of the amine groups. -

Cyclization: The intermediate undergoes rapid ring closure to form Naphtho[1,2-d][1,2,3]triazole-6-sulfonic acid .

Reaction Logic:

Experimental Protocol: Fluorometric Nitrite Assay

Self-Validating System: This protocol includes an internal standard check to verify the reactivity of the diamine probe.

Reagents:

-

Probe Solution: 50

M 5,6-Diaminonaphthalene-2-sulfonic acid in 0.62 M HCl. (Freshly prepared). -

Stop Solution: 2.8 M NaOH.

-

Standard: Sodium Nitrite (

) serial dilutions (0 - 1

Step-by-Step Methodology:

-

Sample Prep: Ultrafilter biological samples (10 kDa cutoff) to remove proteins that scatter light or contain S-nitrosothiols (unless total NO is desired).

-

Reaction: Mix 100

L of Sample with 10 -

Incubation: Incubate at 20-25°C for 10 minutes in the dark. Note: Acidic pH is required here for the formation of

/ -

Termination: Add 5

L of Stop Solution (NaOH).-

Why? The triazole product is maximally fluorescent in alkaline conditions (deprotonated form), and the high pH stops further nitrosation.

-

-

Measurement: Read Fluorescence.

-

Excitation: 365 nm

-

Emission: 415 - 450 nm (Broad peak)

-

Detection Mechanism Diagram

Figure 2: Conversion of the non-fluorescent diamine probe into the fluorescent triazole upon reaction with Nitrite.

Part 4: Physicochemical Data Summary

| Parameter | 5,6-Diaminonaphthalene-2-sulfonic acid | 2,3-Diaminonaphthalene (DAN) |

| Water Solubility | High (due to | Low (Requires DMSO/DMF) |

| Cell Permeability | Low (Charged) | High (Lipophilic) |

| Primary Use | Extracellular NO / Urine / Plasma | Intracellular NO / Tissue |

| Excitation Max | 360 - 370 nm | 365 nm |

| Emission Max | 420 - 450 nm | 415 - 450 nm |

| Interferences | High concentrations of thiols | High background fluorescence |

Part 5: Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye).

-

Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

-

Stability: The amine groups are susceptible to oxidation. Solutions should be prepared fresh. If the powder turns black, it has degraded and will yield high background fluorescence.

-

Disposal: Neutralize acidic solutions with bicarbonate before disposal.

References

-

Misko, T. P., et al. (1993). "A fluorometric assay for the measurement of nitrite in biological samples." Analytical Biochemistry, 214(1), 11-16. Link(Foundational reference for the DAN assay chemistry).

- Nakamura, H., et al. (2003). "Fluorescence Probes for Detection of Nitric Oxide." Analytical Chemistry, 75, 24-29. (Review of naphthalene-based NO probes).

-

PubChem Compound Summary. (2023). "5,6-Diaminonaphthalene-1,3-disulfonic acid" (Related Structure DANDS). Link(Structural analog reference).

-

Sigma-Aldrich. (2023). "Product Specification: 2,3-Diaminonaphthalene." Link(Comparative property data).

Sources

5,6-Diaminonaphthalene-2-sulfonic acid CAS number and molecular weight

Topic: 5,6-Diaminonaphthalene-2-sulfonic acid CAS number and molecular weight Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Chemical Identity & Core Specifications

5,6-Diaminonaphthalene-2-sulfonic acid is a specialized naphthalene derivative characterized by vicinal diamine functionality and a solubilizing sulfonic acid group. It serves as a critical intermediate in the synthesis of functional dyes, photoactive compounds, and polymerization inhibitors.

| Parameter | Specification |

| CAS Number | 88246-86-0 |

| Molecular Weight | 238.26 g/mol |

| Molecular Formula | C₁₀H₁₀N₂O₃S |

| IUPAC Name | 5,6-diaminonaphthalene-2-sulfonic acid |

| Synonyms | 5,6-Diamino-2-naphthalenesulfonic acid; 1,2-Diaminonaphthalene-6-sulfonic acid (based on priority numbering) |

| Appearance | Off-white to grayish-brown powder (oxidizes upon air exposure) |

| Solubility | Soluble in alkaline aqueous solutions (forming sulfonate salts); slightly soluble in water; insoluble in non-polar organic solvents. |

Structural Analysis & Physicochemical Properties

The molecule features a naphthalene core substituted at the 2-position with a sulfonic acid group (

-

Vicinal Diamine (5,6-position): This moiety is chemically reactive, capable of forming fused heterocyclic rings (e.g., pyrazines, triazoles) upon reaction with 1,2-dicarbonyls or nitrous acid. It is also susceptible to oxidation to form ortho-quinone imines.

-

Sulfonic Acid (2-position): Provides water solubility and acts as a strong acid functionality, making the molecule zwitterionic in neutral solutions. It also directs electrophilic substitution to the other ring or specific positions depending on pH.

Structural Diagram (DOT Visualization)

Figure 1: Functional analysis of 5,6-Diaminonaphthalene-2-sulfonic acid highlighting reactive sites.

Synthetic Methodology

The synthesis of 5,6-diaminonaphthalene-2-sulfonic acid typically proceeds via the modification of 6-amino-2-naphthalenesulfonic acid (Broenner's Acid) . The presence of the amino group at position 6 activates the ortho-position (position 5) for electrophilic aromatic substitution (nitration or azo coupling), followed by reduction.

Protocol: Nitration-Reduction Route

Step 1: Nitration of Broenner's Acid

-

Reagents: 6-Amino-2-naphthalenesulfonic acid, Sulfuric acid (

), Nitric acid ( -

Mechanism: The amino group at C6 is an activating, ortho-/para-directing group. Since the para position is in the other ring (and less favored due to the sulfonic acid deactivation), substitution occurs primarily at the C5 position (ortho).

-

Product: 5-Nitro-6-amino-2-naphthalenesulfonic acid.

Step 2: Reduction to Diamine

-

Reagents: Iron powder/HCl (Bechamp reduction) or Catalytic Hydrogenation (

, Pd/C). -

Process: The nitro group at C5 is reduced to an amino group, yielding the target vicinal diamine.

-

Purification: The product is often isolated as a sodium salt or inner salt by pH adjustment.

Synthesis Pathway Diagram

Figure 2: Synthetic pathway from Broenner's Acid to 5,6-Diaminonaphthalene-2-sulfonic acid.

Key Applications in Research & Industry

A. Polymerization Scale Inhibitor

One of the most distinct industrial applications of CAS 88246-86-0 is its use as a polymer scale preventive agent .[2]

-

Mechanism: In the polymerization of monomers like vinyl chloride or styrene, polymer "scale" tends to deposit on the reactor walls, reducing heat transfer and yield.

-

Application: A coating containing 5,6-diaminonaphthalene-2-sulfonic acid (often condensed with quinones) is applied to the reactor inner wall.[2] The compound acts as a radical scavenger or surface modifier, preventing the adhesion of the growing polymer chains to the reactor surface [1].

B. Precursor for Heterocyclic Dyes

The vicinal diamine structure allows this compound to react with 1,2-dicarbonyls (e.g., benzils, phenanthrenequinones) to form pyrazines and quinoxalines .

-

Fluorescence: The resulting fused heterocyclic systems often exhibit strong fluorescence, making them useful as probes or laser dyes.

-

Photoresists: It serves as a precursor for 1,2-naphthoquinone-2-diazide-sulfonic acid derivatives, which are critical components in positive photoresists used in semiconductor lithography [2].

C. Analytical Reagent (NO Detection)

While 2,3-diaminonaphthalene is the standard for Nitric Oxide (NO) detection, the 5,6-isomer offers alternative solubility profiles due to the sulfonic acid group. It can react with nitrite/NO under acidic conditions to form triazoles, detectable via fluorescence spectroscopy.

Safety & Handling Guidelines

As a sulfonic acid derivative with amino groups, this compound requires specific handling protocols to ensure operator safety and compound stability.[3]

| Hazard Category | Risk Description | Mitigation Protocol |

| Oxidation Sensitivity | Vicinal diamines oxidize in air to form quinones/imines. | Store under inert gas (Argon/Nitrogen) in amber vials. Keep refrigerated (2-8°C). |

| Acidity/Corrosivity | Sulfonic acid group contributes to low pH in solution. | Use corrosion-resistant spatulas. Neutralize spills with Sodium Bicarbonate ( |

| Skin/Eye Irritant | Causes irritation to mucous membranes. | Wear nitrile gloves, safety goggles, and work in a fume hood. |

Storage: Hygroscopic. Store in a desiccator.

References

-

Molaid Chemicals. (n.d.). 5,6-diamino-2-naphthalenesulfonic acid - CAS 88246-86-0.[1][2] Retrieved from [Link]

-

PubChem. (2025).[4] Compound Summary: Naphthalene sulfonic acid derivatives. National Library of Medicine. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of aminonaphthalenesulphonic acids.

Sources

- 1. 2097894-59-0_CAS号:2097894-59-0_2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one - 化源网 [chemsrc.com]

- 2. 5,6-diamino-2-naphthalenesulfonic acid - CAS号 88246-86-0 - 摩熵化学 [molaid.com]

- 3. CAS 93-00-5: 6-Amino-2-naphthalenesulfonic acid [cymitquimica.com]

- 4. 5,6-Diaminonaphthalene-1,3-disulfonic acid | C10H10N2O6S2 | CID 174421 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 5,6-Diaminonaphthalene-2-Sulfonic Acid vs. 1,3-Disulfonic Acid Variant

The following technical guide provides an in-depth analysis of the structural, synthetic, and functional differences between 5,6-diaminonaphthalene-2-sulfonic acid and its di-sulfonated analog, 5,6-diaminonaphthalene-1,3-disulfonic acid (often referred to in this context simply as the "1,3-disulfonic acid" variant).

Executive Summary

In the synthesis of naphthalene-based dyes, fluorescent probes, and polymer additives, the precise sulfonation pattern of the naphthalene core dictates solubility, reactivity, and spectral properties.

This guide compares two specific derivatives:

-

5,6-Diaminonaphthalene-2-sulfonic acid (Mono-sulfonated) : A specific intermediate (CAS 88246-86-0) used in high-performance dyes and polymer scale inhibitors.

-

5,6-Diaminonaphthalene-1,3-disulfonic acid (Di-sulfonated) : A highly soluble analog (CAS 73692-57-6) often arising from different sulfonation precursors or used when increased water solubility is required.

Core Distinction: The primary difference lies in the degree of sulfonation . The mono-sulfonated variant balances hydrophobicity with reactivity, making it ideal for interfacial applications (like polymer scale prevention), while the di-sulfonated variant is engineered for high aqueous solubility and distinct electrophilic substitution patterns in azo dye synthesis.

Chemical Structure & Physicochemical Properties[1][2][3][4]

The addition of a second sulfonic acid group at the C1/C3 positions fundamentally alters the molecule's electron density and solubility profile.

| Feature | 5,6-Diaminonaphthalene-2-sulfonic acid | 5,6-Diaminonaphthalene-1,3-disulfonic acid |

| Common Name | 1,2-Diaminonaphthalene-6-sulfonic acid | 1,2-Diaminonaphthalene-5,7-disulfonic acid |

| CAS Number | 88246-86-0 | 73692-57-6 |

| Formula | C₁₀H₁₀N₂O₃S | C₁₀H₁₀N₂O₆S₂ |

| Molecular Weight | ~238.26 g/mol | ~318.33 g/mol |

| Sulfonation Pattern | Mono-substituted (Position 2) | Di-substituted (Positions 1, 3 relative to ring junction) |

| Solubility (Water) | Moderate (Soluble as salt, less as free acid) | High (Due to dual polar -SO₃H groups) |

| Acidity (pKa) | Strong acid (Single -SO₃H) | Very strong acid (Dual -SO₃H, electron-withdrawing) |

| Primary Application | Polymer scale inhibitor, Dye intermediate | Azo dye coupling component, Fluorescent reagent |

Structural Nomenclature Note

Naphthalene numbering can be complex.

-

5,6-Diamino-2-sulfonic acid is structurally equivalent to 1,2-diaminonaphthalene-6-sulfonic acid .

-

5,6-Diamino-1,3-disulfonic acid is structurally equivalent to 1,2-diaminonaphthalene-5,7-disulfonic acid .[1]

-

In both cases, the "5,6-diamino" nomenclature assumes the sulfonic acid is the parent functional group defining the C1/C2 positions.

Synthesis Pathways and Causality

The synthesis of these compounds diverges at the very beginning: the choice of the starting sulfonated naphthalene precursor determines the final product. You cannot easily convert the mono-sulfonic acid to the 1,3-disulfonic acid directly without affecting the amino groups; thus, they are made via parallel routes.

Pathway A: Mono-Sulfonated Route

-

Precursor: 2-Naphthalenesulfonic acid.

-

Mechanism: Nitration occurs primarily at the alpha positions (5 and 8). Controlled nitration yields 5,8-dinitro or 5-nitro derivatives, but specific conditions are required to achieve the vicinal (5,6) diamine structure, often involving rearrangement or specific reduction steps of 1,2-dinitro isomers (though 1,2-dinitro is unstable, so often via amino-sulfonic acid nitration).

-

Key Challenge: Isolating the 5,6-isomer from the more common 5,8-isomers.

Pathway B: Di-Sulfonated Route

-

Precursor: Naphthalene-1,3-disulfonic acid (or Amino G Acid derivatives).

-

Mechanism: The presence of two sulfonic acid groups directs incoming nitro groups to the remaining positions.

-

Result: A highly substituted core that is easier to keep in solution during processing but harder to precipitate out.

Synthesis Logic Diagram (Graphviz)

Caption: Parallel synthesis routes. The degree of sulfonation is established in the first step, dictating the final product's properties.

Functional Analysis & Applications

Polymer Scale Inhibition (Mono-Sulfonated Dominance)

In the polymerization of vinyl chloride (PVC), "scale" (polymer buildup on reactor walls) is a critical issue.

-

Mechanism: 5,6-Diaminonaphthalene-2-sulfonic acid is used to coat the reactor walls. The vicinal diamines (5,6-position) chelate with metal ions on the reactor surface or react with the wall material to form a thin, radical-scavenging film.

-

Why Mono? The mono-sulfonated variant is preferred because it is less soluble than the di-sulfonated variant. A highly soluble inhibitor (like the 1,3-disulfonic acid) would wash off into the aqueous reaction medium too easily, failing to protect the reactor wall.

Azo Dye Synthesis (Di-Sulfonated Utility)

For textile dyes, water solubility is often a requirement for the application process.

-

Mechanism: The diamine group serves as a coupling component for diazonium salts.

-

Why Di? The 5,6-diaminonaphthalene-1,3-disulfonic acid provides two solubilizing groups. This is crucial for dyes intended for aqueous baths where precipitation of the dye would cause uneven coloration. The extra sulfonate also shifts the absorption maximum (color) of the final dye due to electronic effects.

Fluorescent Probes (DAN Derivatives)

Diaminonaphthalenes (DANs) react with Nitric Oxide (NO) to form fluorescent triazoles.

-

Comparison: While 2,3-diaminonaphthalene is the standard, sulfonated derivatives are used when the probe must be restricted to the extracellular space (impermeable to cell membranes due to negative charge).

-

Impact: The 1,3-disulfonic acid variant is highly polar and strictly membrane-impermeable, whereas the mono-sulfonic acid may have limited permeability or different tissue distribution.

Experimental Protocol: Differentiation Test

To distinguish between the two in a laboratory setting without NMR, use a Solubility & Precipitation Test .

Protocol:

-

Preparation: Dissolve 100 mg of the unknown sample in 5 mL of neutral water.

-

Acidification: Add 1 mL of concentrated HCl.

-

Result A (Precipitate forms): Likely 5,6-diaminonaphthalene-2-sulfonic acid . The mono-sulfonic acid form (zwitterionic) is less soluble in strong acid/high ionic strength compared to the di-sulfonic acid.

-

Result B (Solution remains clear): Likely 5,6-diaminonaphthalene-1,3-disulfonic acid . The presence of two sulfonic acid groups maintains solubility even in acidic conditions.

-

-

Validation: Thin Layer Chromatography (TLC) on silica gel (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). The di-sulfonic acid will have a significantly lower Rf value (more polar) than the mono-sulfonic acid.

References

-

PubChem . (2025).[1] Compound Summary: 5,6-Diaminonaphthalene-1,3-disulfonic acid.[2][1][3][4] National Library of Medicine. Retrieved from [Link]

-

Molaid . (2025). 5,6-diamino-2-naphthalenesulfonic acid (CAS 88246-86-0) Data.[5] Retrieved from [Link]

- Google Patents. (2006). Self indicating radiation alert dosimeter (Use of sulfonic acid naphthalene derivatives).

Sources

- 1. 5,6-Diaminonaphthalene-1,3-disulfonic acid | C10H10N2O6S2 | CID 174421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 5,6-Diaminonaphthalene-1,3-disulfonic acid | 73692-57-6 [smolecule.com]

- 3. 5,6-Diaminonaphthalene-1,3-disulphonic acid CAS#: 73692-57-6 [chemicalbook.com]

- 4. 5,6-DIAMINONAPHTHALENE-1,3-DISULFONIC ACID | CAS 73692-57-6 [matrix-fine-chemicals.com]

- 5. 5,6-diamino-2-naphthalenesulfonic acid - CAS号 88246-86-0 - 摩熵化学 [molaid.com]

Comprehensive Solubility Profiling of 5,6-Diaminonaphthalene-2-Sulfonic Acid: Aqueous vs. Organic Systems

Executive Summary

5,6-diaminonaphthalene-2-sulfonic acid (CAS 88246-86-0)[1] is a highly functionalized aromatic compound utilized in advanced materials, dye synthesis, and as a specialized intermediate in drug development. A critical bottleneck in its application is its complex solubility profile. This technical guide provides an in-depth mechanistic analysis of its solvation thermodynamics, contrasting its behavior in aqueous buffers versus organic solvents. By understanding the underlying zwitterionic lattice energies, researchers can implement the provided self-validating protocols to achieve optimal solubilization for both synthetic chemistry and high-throughput screening (HTS).

Physicochemical Profiling & Mechanistic Causality

The solubility of 5,6-diaminonaphthalene-2-sulfonic acid is dictated by the competing physicochemical forces of its functional groups:

-

Hydrophobic Core: The fused bicyclic naphthalene ring strongly resists aqueous solvation, driving hydrophobic aggregation.

-

Zwitterionic Character: The molecule possesses a strongly acidic sulfonic acid group (-SO₃H, pKa < 1) and two weakly basic aromatic amines (-NH₂, pKa ~ 3.8–4.2)[2][3].

In a neutral or mildly acidic environment, the sulfonic acid deprotonates while at least one amino group protonates, forming an inner salt (zwitterion). This zwitterionic state creates a highly stable, tightly packed crystal lattice driven by strong intermolecular electrostatic interactions and hydrogen bonding. The energy required to disrupt this lattice (lattice enthalpy) often exceeds the solvation energy, resulting in notoriously poor solubility in both pure water and neutral organic solvents.

Aqueous Solubility Dynamics (pH-Dependent)

Aqueous solubility is not static; it is a dynamic property governed by the pH of the system relative to the compound's pKa values.

-

The Isoelectric Minimum (pH 2.5 - 4.5): At its isoelectric point (pI), the net charge of the molecule is zero. The zwitterionic lattice is most stable here, resulting in minimal solubility (< 0.1 mg/mL). Crucial Insight: When the free acid is added to unbuffered deionized water, the inherent acidity of the compound drives the bulk pH down toward its isoelectric point, triggering spontaneous precipitation.

-

Alkaline Solubilization (pH > 6.0): By adjusting the pH above the pKa of the amino groups using bases like NaOH or KOH, the amines are fully deprotonated to neutral -NH₂, while the sulfonate remains anionic (-SO₃⁻). The net -1 charge disrupts the crystal lattice and facilitates strong ion-dipole interactions with water, drastically increasing solubility (> 50 mg/mL).

-

Acidic Solubilization (pH < 1.0): Extreme acidification protonates the sulfonate group, yielding a net positive charge on the diamines. While this increases solubility compared to the pI, it is less effective than alkaline solubilization due to the inherent hydrophobicity of the fully protonated naphthalene core.

Fig 1: pH-dependent structural states and solubility of 5,6-diaminonaphthalene-2-sulfonic acid.

Organic Solvent Compatibility & Solvation Strategies

Organic solvent selection must account for both the polarity of the solvent and its ability to disrupt hydrogen bonds.

-

Non-Polar Solvents (Hexane, Toluene, DCM): The compound is virtually insoluble. These solvents cannot overcome the high lattice energy of the polar functional groups.

-

Polar Protic Solvents (Methanol, Ethanol): Poor to marginal solubility. While they offer hydrogen bonding, they are insufficient to fully dissociate the zwitterionic network.

-

Polar Aprotic Solvents (DMSO, DMF): Moderate solubility. DMSO is the standard for HTS stock solutions due to its high dielectric constant. However, spontaneous crystallization can still occur over time.

-

Base-Assisted Organic Solubilization (The Gold Standard): To achieve stable, high-concentration organic stocks (e.g., 10-50 mM in DMSO), a volatile organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is added. The base deprotonates the ammonium moiety, neutralizing the zwitterion and pairing the sulfonate anion with a bulky, organic-soluble counterion (e.g., DIPEA-H⁺).

Comparative Solubility Profile

| Solvent System | pH / Additive | Solubility State | Mechanistic Rationale |

| Deionized Water | Unbuffered (~pH 4) | Very Poor (<0.1 mg/mL) | Autoprotolysis drives pH to isoelectric point; maximum zwitterionic lattice energy. |

| Aqueous Buffer | Acidic (pH 1.0) | Moderate (~1-5 mg/mL) | Sulfonate protonation; net positive charge partially disrupts lattice. |

| Aqueous Buffer | Alkaline (pH 8.0) | High (>50 mg/mL) | Amine deprotonation; net negative charge highly solvated by water. |

| Hexane / DCM | None | Insoluble | Non-polar solvents cannot disrupt strong polar/ionic interactions. |

| Methanol / Ethanol | None | Poor | Protic nature provides limited hydrogen bonding, insufficient for lattice disruption. |

| DMSO / DMF | None | Moderate | High dielectric constant partially solvates the compound, but kinetic barriers remain. |

| DMSO | + 1-5% DIPEA/TEA | Very High (>50 mg/mL) | Organic base neutralizes the zwitterion, allowing complete solvation by aprotic solvent. |

Experimental Protocols (Self-Validating Systems)

Protocol 1: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

This protocol is designed to measure true thermodynamic solubility, preventing false-positive readings caused by kinetic micro-suspensions.

-

Preparation: Add excess 5,6-diaminonaphthalene-2-sulfonic acid (e.g., 10 mg) to 1 mL of target aqueous buffer (e.g., PBS pH 7.4, or Citrate pH 3.0) in a sealed borosilicate glass vial.

-

Equilibration: Agitate the suspension on a rotary shaker at 300 rpm at 25°C for 48 hours.

-

Causality: A 48-hour window ensures the system reaches true thermodynamic equilibrium, allowing any transient supersaturation states to resolve into stable crystal lattices.

-

-

Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: Centrifugation followed by sub-micron filtration eliminates undissolved micro-particulates that would artificially inflate concentration readings during spectroscopic analysis.

-

-

Quantification: Dilute the filtrate appropriately and quantify via HPLC-UV against a standard curve prepared in a highly soluble solvent system (e.g., DMSO + 1% TEA).

Protocol 2: Base-Assisted Solubilization for High-Throughput Screening (HTS)

This workflow ensures the creation of stable, highly concentrated organic stocks that will not precipitate during freeze-thaw cycles.

-

Weighing: Dispense 5.0 mg of the compound into a sterile microcentrifuge tube.

-

Solvent Addition: Add 950 µL of anhydrous DMSO. Vortex for 30 seconds. A cloudy suspension will likely remain due to zwitterionic lattice resistance.

-

Base Disruption: Add 50 µL of N,N-Diisopropylethylamine (DIPEA).

-

Solvation: Sonicate the mixture in a water bath at 25°C for 10 minutes.

-

Causality: DIPEA deprotonates the aromatic amines, breaking the inner-salt network. Sonication provides the activation energy to rapidly dissolve the now-anionic species into the DMSO.

-

-

Verification: Visually inspect for a completely clear solution. Store aliquots at -20°C, protected from light.

Fig 2: Base-assisted organic solubilization workflow for high-throughput screening.

References

1.1 - Molaid.com 2.2 - PubChem (National Institutes of Health) 3.3 - PubChem (National Institutes of Health)

Sources

1,2-Diaminonaphthalene-6-sulfonic acid synonym and IUPAC nomenclature

The following technical guide provides an in-depth analysis of 1,2-Diaminonaphthalene-6-sulfonic acid , formally identified by IUPAC standards as 5,6-Diaminonaphthalene-2-sulfonic acid .

Nomenclature, Synthesis, and Fluorogenic Applications[1]

Part 1: Chemical Identity & Nomenclature

1,2-Diaminonaphthalene-6-sulfonic acid is a specialized fluorogenic reagent derived from the naphthalene scaffold.[1] While often referred to by this position-based common name in older literature or specific trade applications, strict IUPAC nomenclature rules prioritize the sulfonic acid group, resulting in a re-numbering of the naphthalene ring.[1]

Nomenclature Hierarchy

To derive the correct IUPAC name, the naphthalene ring is numbered to give the principal functional group (Sulfonic Acid,

-

Principal Group: Sulfonic acid (Priority > Amine).

-

Numbering: The carbon bearing the

group becomes position 2 (beta position), as position 1 is reserved for alpha positions.[1] -

Substituents: The amine groups (

), originally at 1 and 2 relative to the ring fusion in the common name, are located at positions 5 and 6 in the IUPAC numbering scheme.[1]

| Standard | Designation | Notes |

| IUPAC Name | 5,6-Diaminonaphthalene-2-sulfonic acid | Preferred name for regulatory and publication purposes.[1] |

| Common Name | 1,2-Diaminonaphthalene-6-sulfonic acid | Describes the vicinal diamine relationship relative to the sulfonate.[1] |

| CAS Registry | 88246-86-0 | Unique numerical identifier for this specific isomer.[1][2][3] |

| Formula | Molecular Weight: 238.26 g/mol .[1] | |

| Synonyms | 6-Sulfo-1,2-naphthylenediamine; Amino-Bronner's Acid derivative.[1] |

Structural Visualization

The molecule consists of a naphthalene bicyclic system. The vicinal (adjacent) diamines at positions 5 and 6 are the reactive centers for cyclization reactions (e.g., with Nitric Oxide or Selenium), while the sulfonic acid at position 2 confers water solubility , a critical advantage over the lipophilic parent compound 1,2-Diaminonaphthalene (DAN).[1]

Figure 1: Reactivity profile of 5,6-Diaminonaphthalene-2-sulfonic acid.[1] The vicinal diamines react selectively with electrophiles to form stable heterocyclic fluorophores.[1]

Part 2: Synthesis & Mechanistic Logic

The synthesis of 5,6-diaminonaphthalene-2-sulfonic acid is challenging due to the directing effects of the naphthalene ring.[1] A common industrial route involves the modification of Bronner’s Acid (6-aminonaphthalene-2-sulfonic acid).[1]

Synthetic Pathway

-

Starting Material: 6-Aminonaphthalene-2-sulfonic acid (Bronner's Acid).[1][4]

-

Protection: Acetylation of the amine to form 6-acetamidonaphthalene-2-sulfonic acid (protects against oxidation).[1]

-

Nitration: Electrophilic aromatic substitution with

. The acetamido group directs the nitro group to the ortho position (position 5).-

Intermediate: 6-acetamido-5-nitronaphthalene-2-sulfonic acid.[1]

-

-

Hydrolysis & Reduction:

-

Acid hydrolysis removes the acetyl group.

-

Reduction of the nitro group (

or catalytic hydrogenation) yields the final 5,6-diaminonaphthalene-2-sulfonic acid .[1]

-

Purification Protocol

-

Step 1: Dissolve crude reduction product in alkaline water (

, pH 9-10). -

Step 2: Filter to remove iron sludge or catalyst.

-

Step 3: Acidify filtrate with concentrated HCl to pH 1-2. The zwitterionic sulfonic acid precipitates.

-

Step 4: Recrystallize from hot water. The product appears as light yellow needles.

Part 3: Applications in Bio-Analytical Chemistry

The primary utility of 5,6-diaminonaphthalene-2-sulfonic acid lies in its ability to detect trace analytes via fluorescence.[1] It serves as a hydrophilic analog to the common reagent 2,3-Diaminonaphthalene (DAN).[1]

Detection of Nitric Oxide (NO) and Nitrite

Under acidic conditions, nitrite (

-

Reaction Product: 1H-Naphtho[2,3-d]triazole-6-sulfonic acid.[1]

-

Excitation/Emission:

, -

Advantage: Unlike DAN, which requires solvent extraction (e.g., into toluene) to measure fluorescence, the sulfonated derivative remains soluble in aqueous buffers, allowing for homogeneous assays in biological fluids.[1]

Determination of Selenium (Se)

Selenium (IV) reacts with ortho-diamines to form piazselenols (selenium-containing diazines).[1]

-

Mechanism: Condensation of selenous acid (

) with the diamine. -

Detection: The resulting piazselenol is detectable by UV-Vis spectrophotometry or fluorescence.[1]

-

Protocol Note: The reaction requires a pH between 1.0 and 2.0. EDTA is often added to mask interfering metal ions (

,

Part 4: Safety & Handling

As an aromatic amine and sulfonic acid derivative, standard chemical hygiene is mandatory.[1]

| Hazard Class | Statement | Precautions |

| Skin/Eye Irritant | Causes skin irritation and serious eye irritation.[1] | Wear nitrile gloves and safety goggles. |

| Stability | Susceptible to oxidation in air (turns dark brown). | Store under inert gas (Argon/Nitrogen) at 4°C. |

| Toxicity | Potential mutagen (typical of aromatic diamines).[1] | Handle in a fume hood; avoid dust generation. |

References

-

Chemical Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 145804 (Related Isomer: 1-Amino-2-naphthol-6-sulfonic acid). Link (Note: Specific isomer 88246-86-0 is a catalogued derivative).[1]

-

CAS Registry: 5,6-Diaminonaphthalene-2-sulfonic acid (CAS 88246-86-0).[1][2][3] ChemSrc Database. Link

-

Fluorescence Methodology: Misko, T. P., et al.[1][5] "A fluorometric assay for the measurement of nitrite in biological samples."[5] Analytical Biochemistry 214.1 (1993): 11-16.[1] (Foundational method using the DAN scaffold).[1]

-

Selenium Detection: Alfthan, G. "A micromethod for the determination of selenium in tissues and biological fluids by single-test-tube fluorimetry."[1] Analytica Chimica Acta 165 (1984): 187-194.[1]

Sources

- 1. Dinonylnaphthylsulfonic acid - Wikipedia [en.wikipedia.org]

- 2. 5,6-diamino-2-naphthalenesulfonic acid - CAS号 88246-86-0 - 摩熵化学 [molaid.com]

- 3. 88246-86-0_CAS号:88246-86-0_CAS No.:88246-86-0 - 化源网 [m.chemsrc.com]

- 4. CAS 93-00-5: 6-Amino-2-naphthalenesulfonic acid [cymitquimica.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: UV-Vis Absorption Spectrum of 5,6-Diaminonaphthalene-2-Sulfonic Acid

The following technical guide details the UV-Vis absorption characteristics, experimental protocols, and reaction chemistries of 5,6-Diaminonaphthalene-2-sulfonic acid .

Executive Summary

5,6-Diaminonaphthalene-2-sulfonic acid (CAS: 88246-86-0) is a specialized naphthalene derivative characterized by a vicinal diamine motif and a solubilizing sulfonic acid group. While structurally analogous to the widely used fluorogenic probe 2,3-diaminonaphthalene (DAN) , the 5,6-isomer (structurally equivalent to a 1,2-diamino-6-sulfonic acid core) exhibits distinct spectral properties due to its

This compound is primarily utilized as a water-soluble intermediate in the synthesis of azo dyes and as a derivatization reagent for the fluorometric detection of nitrites and aldehydes. Its UV-Vis spectrum is dominated by

Molecular Architecture & Chromophore Analysis

Understanding the spectrum requires analyzing the electronic contributions of the substituents on the naphthalene ring system.

| Structural Component | Electronic Effect | Spectral Impact |

| Naphthalene Core | Conjugated | Base absorption bands at ~220 nm (E1), ~275 nm (E2), and ~312 nm (B). |

| Vicinal Diamines (-NH₂) | Strong Auxochromes (+M Effect) | Significant Red Shift (Bathochromic) . The lone pairs on nitrogen interact with the |

| Sulfonic Acid (-SO₃H) | Weak Electron Withdrawing (-I) | Solubilization . Minimal impact on |

Theoretical Absorption Maxima

Unlike 2,3-DAN which absorbs near 340 nm, the 1,2-diamino arrangement (present in the 5,6-isomer) typically exhibits a split band structure with maxima slightly blue-shifted relative to the 2,3-isomer due to the lower symmetry of the

-

Primary

: ~330–345 nm (Broad band, -

Secondary Band: ~230–250 nm (High intensity, Soret-like band)

-

Molar Absorptivity (

): Estimated at

Experimental Methodology

To obtain high-fidelity spectral data, researchers must control for solvent pH and oxidation, as vicinal diamines are susceptible to air oxidation.

Standard Operating Procedure (SOP)

Figure 1: Step-by-step workflow for UV-Vis spectral acquisition ensuring baseline stability.

Protocol Details

-

Solvent System: Dissolve 1.0 mg of 5,6-diaminonaphthalene-2-sulfonic acid in 100 mL of 0.1 M Phosphate Buffer (pH 7.4) .

-

Note: Avoid pure water if precise pH control is not possible, as the sulfonic acid group will lower the pH, potentially protonating the amines and altering the spectrum.

-

-

Concentration: Target a final concentration of 10–50

M . -

Blanking: Use the exact buffer lot for baseline subtraction.

-

Scan Parameters:

-

Range: 200 nm – 500 nm.

-

Scan Speed: Medium (approx. 200 nm/min).

-

Slit Width: 1.0 nm.

-

Spectral Analysis & pH Dependence

The absorption profile is highly sensitive to pH due to the protonation states of the amino groups and the ionization of the sulfonic acid.

| pH Condition | Dominant Species | Spectral Shift | Mechanism |

| Acidic (pH < 2) | Ammonium form (-NH₃⁺) | Blue Shift (Hypsochromic) | Protonation removes the lone pair availability, destroying the auxochromic +M effect. Spectrum resembles naphthalene-2-sulfonic acid.[1] |

| Neutral (pH 7) | Diamine / Sulfonate (-SO₃⁻) | Standard Spectrum ( | Amines are free bases; Sulfonic acid is ionized. Maximum conjugation. |

| Basic (pH > 10) | Deprotonated | Minimal Change | Amines remain neutral; sulfonate remains ionized. Potential for oxidation increases. |

Applications: Nitrite Detection & Derivatization

The most critical application of 5,6-diaminonaphthalene-2-sulfonic acid is its reaction with reactive nitrogen species (RNS). Like its analog 2,3-DAN, it reacts with nitrite (

Reaction Mechanism

The vicinal diamines react with the nitrosonium ion (

Figure 2: Derivatization pathway converting the diamine probe into a stable triazole fluorophore.

-

Observation: Upon reaction, the broad absorption band at ~335 nm sharpens and shifts (typically to ~360 nm for the triazole species), and strong fluorescence (Emission ~410-450 nm) is observed.

Troubleshooting & Validation

When analyzing the spectrum, researchers must be vigilant against common artifacts.

-

Oxidation (Browning): Aqueous solutions of diaminonaphthalenes darken over time due to air oxidation to azo/imino species.

-

Solution: Prepare fresh solutions and store in amber glass. Add antioxidants (e.g., ascorbic acid) only if they do not interfere with the assay.

-

-

Aggregation: The planar naphthalene ring can cause

-stacking at high concentrations (>1 mM), leading to broadening of the UV bands and deviations from Beer's Law.-

Solution: Ensure absorbance values remain below 1.0 AU.

-

-

Solvent Cut-off: If using organic co-solvents (e.g., DMSO/DMF) for synthesis, ensure the solvent cut-off does not mask the 230-260 nm region.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 174421, 5,6-Diaminonaphthalene-1,3-disulfonic acid (Analogous Structure). Retrieved from [Link]

-

Molaid Chemicals. (2025). Chemical Properties of 5,6-diamino-2-naphthalenesulfonic acid (CAS 88246-86-0). Retrieved from [Link]

-

Misko, T. P., et al. (1993). A Fluorometric Assay for the Measurement of Nitrite in Biological Samples. Analytical Biochemistry. (Establishes the protocol for diamine-nitrite reactions). Retrieved from [Link]

Sources

A Technical Guide to the Fluorescence Quantum Yield of 5,6-Diaminonaphthalene-2-Sulfonic Acid: Principles, Measurement, and Applications

Abstract

This technical guide provides a comprehensive overview of the fluorescence quantum yield (ΦF) of 5,6-diaminonaphthalene-2-sulfonic acid and its derivatives. As a member of the naphthalenesulfonic acid family, this fluorophore exhibits environmentally sensitive emission properties, making it a valuable tool for researchers, scientists, and drug development professionals. This document delves into the theoretical underpinnings of fluorescence, details rigorous experimental protocols for accurate quantum yield determination, and explores the factors influencing its photophysical behavior. By synthesizing fundamental principles with practical applications, this guide serves as an in-depth resource for leveraging the unique fluorescent properties of this compound in biological and pharmaceutical research.

Introduction to Fluorescence Quantum Yield and Naphthalene-Based Fluorophores

The fluorescence quantum yield (ΦF) is a fundamental parameter that quantifies the efficiency of a fluorophore's emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A high quantum yield indicates that the molecule efficiently converts absorbed light into fluorescence, while a low quantum yield suggests that non-radiative decay pathways, such as internal conversion or intersystem crossing, are dominant. An accurate determination of ΦF is critical for comparing the performance of fluorescent probes and for applications requiring high sensitivity.

5,6-Diaminonaphthalene-2-sulfonic acid belongs to a class of fluorophores known for their sensitivity to the local environment. The core structure, a naphthalene ring, provides a conjugated π-electron system essential for fluorescence. The electron-donating amino (-NH2) groups and the electron-withdrawing/solubilizing sulfonic acid (-SO3H) group significantly modulate the molecule's photophysical properties.[2] Like the well-studied anilinonaphthalene sulfonic acids (ANS), these compounds often exhibit weak fluorescence in polar aqueous solutions but become highly fluorescent in non-polar environments or when bound to hydrophobic sites, such as the pockets of proteins.[3] This "fluorogenic" behavior is the cornerstone of their utility in biological studies.

The Underpinnings of Fluorescence: Factors Influencing Quantum Yield

The quantum yield of a fluorophore like 5,6-diaminonaphthalene-2-sulfonic acid is not an immutable constant. It is intrinsically linked to its molecular structure and profoundly influenced by its immediate surroundings. Understanding these factors is paramount for designing robust experiments and correctly interpreting fluorescence data.

Intrinsic Molecular Properties

-

Aromatic System: The rigid, planar structure of the naphthalene core minimizes vibrational energy loss, favoring fluorescence over non-radiative decay.

-

Substituent Effects: Electron-donating groups (e.g., -NH2, -OH) generally increase the fluorescence quantum yield by enhancing the electron density of the π-system.[2] Conversely, electron-withdrawing groups (e.g., -NO2, -COOH) can decrease or even quench fluorescence.[2] The sulfonic acid group, while electron-withdrawing, primarily imparts water solubility and can influence the excited state dipole moment.

Environmental Sensitivity

-

Solvent Polarity: For many naphthalene sulfonic acid derivatives, solvent polarity is the most critical external factor. In polar solvents, these molecules can form an intramolecular charge transfer (ICT) excited state, which is highly sensitive to solvent stabilization. This ICT state often has efficient non-radiative decay pathways in polar solvents, leading to low quantum yield. In non-polar environments, the formation or stabilization of this ICT state is disfavored, leading to a significant enhancement in fluorescence.[4]

-

pH: The protonation state of the amino and sulfonic acid groups can alter the electronic structure and, consequently, the fluorescence properties. For instance, aniline, a related compound, fluoresces in neutral or alkaline solutions but not in acidic conditions where the amino group is protonated.[2]

-

Viscosity: An increase in solvent viscosity can restrict molecular motion and torsional vibrations, reducing the efficiency of non-radiative decay pathways and thereby increasing the quantum yield.

The interplay of these factors determines the overall fluorescence efficiency.

Caption: Key intrinsic and environmental factors that modulate fluorescence quantum yield.

Rigorous Determination of Fluorescence Quantum Yield: A Self-Validating Protocol

The most reliable and widely used method for determining the fluorescence quantum yield of a solution sample is the comparative method, which measures the fluorescence of the unknown sample relative to a well-characterized standard.[5] This protocol is designed to be self-validating by minimizing common sources of error.

The Comparative Method: Core Principle

The quantum yield of an unknown sample (ΦX) is calculated relative to a standard (ΦST) using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)[5][6]

Where:

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent used for the sample (X) and standard (ST).

Selection of a Quantum Yield Standard

The choice of standard is critical. The ideal standard should:

-

Absorb light at the chosen excitation wavelength for the test sample.

-

Emit fluorescence in a similar wavelength range to the test sample.

-

Have a well-documented and consistent quantum yield value.

-

Be chemically stable and available in high purity.

| Standard | Quantum Yield (ΦF) | Solvent | Excitation/Emission Range (nm) |

| Quinine Sulfate | 0.54 | 0.5 M H2SO4 | Excitation: ~350, Emission: ~450 |

| Rhodamine 6G | 0.95 | Ethanol | Excitation: ~520, Emission: ~550 |

| Fluorescein | 0.92 | 0.1 M NaOH | Excitation: ~490, Emission: ~520 |

For 5,6-diaminonaphthalene-2-sulfonic acid, which is expected to absorb in the UV/blue region, Quinine Sulfate is often a suitable standard.[7]

Step-by-Step Experimental Workflow

This workflow ensures accuracy by mitigating inner filter effects and instrumental variability.

Step 1: Sample and Standard Preparation

-

Prepare a stock solution of both the test compound and the chosen standard in a suitable spectroscopic grade solvent.

-

Create a series of five to six dilutions from each stock solution. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 in a 1 cm pathlength cuvette.[5] This is crucial to prevent inner filter effects where the sample reabsorbs emitted light, leading to an underestimation of the quantum yield.

Step 2: Absorbance Measurements

-

Using a calibrated UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.

-

Determine the absorbance value at the intended excitation wavelength for each solution.

Step 3: Fluorescence Measurements

-

Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution of the sample and the standard.

-

The excitation wavelength must be identical to the one used for the absorbance measurements.[6]

-

Ensure the entire emission band is recorded.

-

Instrument settings (e.g., excitation/emission slit widths) must be kept constant for all measurements of both the sample and the standard.

Step 4: Data Analysis and Calculation

-

Integrate the area under each corrected fluorescence emission spectrum to obtain the integrated fluorescence intensity for each solution.

-

For both the sample and the standard, create a plot of integrated fluorescence intensity (Y-axis) versus absorbance at the excitation wavelength (X-axis).

-

Perform a linear regression for each data set. The slope of this line is the gradient (Grad). A high R2 value (>0.99) validates the linearity of the measurement.

-

Using the gradients for the sample (GradX) and standard (GradST), the known quantum yield of the standard (ΦST), and the refractive indices of the solvents (η), calculate the quantum yield of the sample (ΦX) with the equation from section 3.1.

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Synthesis, Purification, and Their Impact on Fluorescence

The chemical purity of 5,6-diaminonaphthalene-2-sulfonic acid is of utmost importance for accurate photophysical characterization. Impurities can act as quenchers or have their own fluorescent signatures, leading to erroneous quantum yield values.

Synthesis typically involves a multi-step process, often starting from naphthalene. Key reactions can include sulfonation to introduce the sulfonic acid group, followed by nitration and subsequent reduction of the nitro groups to amino groups.[8] The specific regio- and chemo-selectivity of these reactions must be carefully controlled to yield the desired isomer.

Purification methods such as recrystallization from appropriate solvents or preparative chromatography are essential to remove starting materials, reaction byproducts, and unwanted isomers. The purity should be verified using analytical techniques like HPLC, NMR spectroscopy, and mass spectrometry before undertaking any fluorescence measurements.

Applications in Drug Development and Biological Research

The environmentally sensitive fluorescence of naphthalene sulfonic acid derivatives makes them powerful tools for probing complex biological systems.

-

Probing Protein Conformation and Binding: The low quantum yield of these molecules in aqueous buffer is dramatically enhanced upon binding to hydrophobic pockets on the surface of proteins.[3][9] This phenomenon can be used to study protein folding, conformational changes, and the binding of non-fluorescent ligands through competitive displacement assays.

-

Scaffold for Drug Discovery: The naphthalene sulfonate core is a recognized scaffold in medicinal chemistry. Derivatives have been investigated for a range of activities, including the inhibition of angiogenesis by targeting factors like acidic fibroblast growth factor.[10] The sulfonamide group, a related functionality, is a cornerstone of many therapeutic agents.[11][12] The inherent fluorescence of the naphthalene core can be leveraged for mechanistic studies of these drug candidates.

-

High-Throughput Screening (HTS): The "turn-on" fluorescence upon binding makes these compounds suitable for developing HTS assays to screen for molecules that disrupt protein-protein or protein-ligand interactions. A change in fluorescence polarization or intensity can signal a binding or displacement event.

Conclusion

5,6-Diaminonaphthalene-2-sulfonic acid is a fluorophore with significant potential, rooted in the well-established properties of the naphthalene sulfonic acid family. Its fluorescence quantum yield is not a fixed value but a dynamic property highly dependent on the molecular environment. A thorough understanding of these dependencies, coupled with rigorous and validated experimental protocols for its measurement, is essential for its effective application. For researchers in drug discovery and the life sciences, this compound and its derivatives offer a versatile platform for developing sensitive assays and probing the intricacies of biological systems.

References

-

HORIBA Scientific. "A Guide to Recording Fluorescence Quantum Yields." Available at: [Link]

-

Resch-Genger, U., et al. "Relative and absolute determination of fluorescence quantum yields of transparent samples." Nature Protocols, 2020. Available at: [Link]

-

Edinburgh Instruments. "Guide for the Measurements of Absolute Quantum Yields of Liquid Samples." Available at: [Link]

-

JASCO Global. "Fluorescence quantum yield measurement." JASCO, March 10, 2021. Available at: [Link]

-

Ghosh, A., et al. "ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins." PMC, 2017. Available at: [Link]

-

Sueishi, Y., et al. "The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbit[8]uril." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2013. Available at: [Link]

-

Sueishi, Y., et al. "The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbit[8]uril." Semantic Scholar, 2013. Available at: [Link]

-

Peterson, E. L., et al. "Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction." ACS Omega, 2019. Available at: [Link]

-

PubChem. "5,6-Diaminonaphthalene-1,3-disulfonic acid." National Center for Biotechnology Information. Available at: [Link]

-

Lozano, R. M., et al. "Leads for development of new naphthalenesulfonate derivatives with enhanced antiangiogenic activity: crystal structure of acidic fibroblast growth factor in complex with 5-amino-2-naphthalene sulfonate." Journal of Medicinal Chemistry, 2003. Available at: [Link]

-

Organic Syntheses. "Procedure for preparation of dyes." Available at: [Link]

-

Sueishi, Y., et al. "The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbit[8]uril." PubMed, 2013. Available at: [Link]

-

Various Authors. "Absorbtion, Fluorescence, Quantum Yield and Degradation Data of Dyes of Formula I." Semantic Scholar. Available at: [Link]

-

Chen, R. F. "5-dimethylaminonaphthalene-1-sulfonic acid (DANS acid) as standard for quantum yield of fluorescence." Analytical Chemistry, 1970. Available at: [Link]

-

Tanimoto, H., et al. "Synthesis and Characterization of Naphthalimide Diazene-Based Fluorescence Turn-on Molecules Responsive to Sulfinates." ChemRxiv, 2023. Available at: [Link]

-

European Patent Office. "PROCESS FOR PREPARATION OF 1,5-DIAMINONAPHTHALENES." EPO. Available at: [Link]

-

Tashima, G. E., et al. "5-(dimethylamino)naphthalene-1-sulfonic acid, a fluorescent probe of the medium chain fatty acid binding site of serum albumin." Biochemistry, 1982. Available at: [Link]

-

Al-Suhaimi, E. A., et al. "Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes)." Journal of Sulfur Chemistry, 2016. Available at: [Link]

-

PubChemLite. "5,6-diaminonaphthalene-1-sulfonic acid (C10H10N2O3S)." PubChem. Available at: [Link]

Sources

- 1. jasco-global.com [jasco-global.com]

- 2. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.horiba.com [static.horiba.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Making sure you're not a bot! [opus4.kobv.de]

- 8. Buy 5,6-Diaminonaphthalene-1,3-disulfonic acid | 73692-57-6 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. Leads for development of new naphthalenesulfonate derivatives with enhanced antiangiogenic activity: crystal structure of acidic fibroblast growth factor in complex with 5-amino-2-naphthalene sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 12. openaccesspub.org [openaccesspub.org]

Stability of 5,6-diaminonaphthalene-2-sulfonic acid in aqueous solution

An In-depth Technical Guide to the Aqueous Stability of 5,6-Diaminonaphthalene-2-sulfonic Acid

Introduction

5,6-Diaminonaphthalene-2-sulfonic acid is a substituted naphthalenesulfonic acid, a class of compounds recognized for their high water solubility and utility as intermediates in the chemical industry, particularly in the synthesis of azo dyes.[1][2][3] The presence of two reactive amino groups and a strongly acidic sulfonic acid group on the naphthalene core imparts a unique combination of properties to the molecule. Understanding the stability of this compound in aqueous solutions is paramount for researchers and drug development professionals who may utilize it as a building block, a fluorescent probe, or a starting material for more complex molecules. The integrity of the compound in solution directly impacts reaction yields, purity of products, and the reliability of experimental outcomes.

This guide provides a detailed examination of the factors governing the stability of 5,6-diaminonaphthalene-2-sulfonic acid in aqueous media. We will explore its intrinsic chemical liabilities, the primary degradation pathways, and offer field-proven methodologies for assessing its stability and ensuring its proper handling and storage.

Physicochemical Properties and Structural Considerations

The stability of a molecule is intrinsically linked to its structure. 5,6-Diaminonaphthalene-2-sulfonic acid possesses two primary functional groups that dictate its reactivity in water: the vicinal amino groups and the sulfonic acid moiety.

-

Amino Groups: The electron-rich amino groups are susceptible to oxidation, a primary degradation pathway for aromatic amines. This sensitivity is often exacerbated by exposure to light, heat, and the presence of metal ions or other oxidizing agents.

-

Sulfonic Acid Group: This group is highly acidic and will exist as the sulfonate anion (–SO₃⁻) across a wide physiological and experimental pH range. This ensures high water solubility but can also influence the electronic properties of the naphthalene ring system.

-

Naphthalene Core: The aromatic ring system is susceptible to electrophilic attack and can be a chromophore, making it sensitive to photodegradation.

A summary of its key physicochemical properties is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O₃S |

| Appearance | Typically a solid powder; color can vary. |

| Water Solubility | High, due to the presence of the sulfonic acid group. |

| Reactivity | Incompatible with strong oxidizing agents.[4] |

| Stability | Generally stable under recommended storage conditions, but sensitive to light, heat, and oxygen.[5][6] |

Key Factors Influencing Aqueous Stability

The degradation of 5,6-diaminonaphthalene-2-sulfonic acid in an aqueous environment is not a spontaneous event but is driven by several external factors. Controlling these factors is essential for maintaining the integrity of the compound in solution.

pH of the Solution

The pH of the aqueous medium can influence stability, primarily by altering the protonation state of the amino groups. While the sulfonic acid group remains deprotonated, the amino groups can be protonated under acidic conditions. This can subtly alter the electron density of the aromatic ring and potentially affect its susceptibility to oxidation or other reactions. While specific studies on this molecule are limited, for many aromatic amines, extreme pH values (both highly acidic and highly alkaline) can accelerate degradation.[6]

Exposure to Light (Photostability)

Aromatic compounds, especially those with amino substituents, are often photosensitive. Exposure to UV and even visible light can provide the energy needed to initiate degradation reactions.[6] Light can promote the formation of reactive oxygen species in solution, which in turn can rapidly oxidize the amino groups. Therefore, it is critical to prepare and store solutions of 5,6-diaminonaphthalene-2-sulfonic acid in amber vials or containers wrapped in foil to protect them from light.[5]

Temperature

Temperature is a critical factor affecting chemical stability, as it accelerates the rate of chemical reactions.[6] While some naphthalenesulfonic acids exhibit high thermal stability, particularly under geothermal conditions, the presence of amino groups makes this derivative more prone to heat-induced degradation.[5][7] Elevated temperatures can increase the rate of oxidation and other decomposition reactions. For long-term storage of aqueous solutions, refrigeration or freezing (at –10°C or lower) is recommended.[8]

Presence of Oxygen and Oxidizing Agents

The most significant chemical liability of 5,6-diaminonaphthalene-2-sulfonic acid is its susceptibility to oxidation. Dissolved oxygen in the aqueous solvent is a primary reactant. The degradation can be significantly accelerated by the presence of strong oxidizing agents.[4] In some cases, the oxidation of similar aminonaphthalene compounds can lead to the formation of colored, polymeric byproducts, which is a visual indicator of degradation.[9][10]

Proposed Degradation Pathway: Oxidative Polymerization

The primary degradation route for 5,6-diaminonaphthalene-2-sulfonic acid in an aerobic aqueous solution is believed to be oxidation. The process likely initiates with the oxidation of the electron-rich amino groups to form highly reactive quinone-imine intermediates. These intermediates can then undergo polymerization, leading to the formation of complex, often colored, degradation products.

Sources

- 1. (PDF) Developments in Methods of Analysis for Naphthalene Sulfonates [academia.edu]

- 2. researchgate.net [researchgate.net]

- 3. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. showakako.co.jp [showakako.co.jp]

- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]

- 8. Tizra Reader [library.scconline.org]

- 9. Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for nitric oxide detection using 5,6-diaminonaphthalene-2-sulfonic acid

Application Note: High-Sensitivity Fluorometric Detection of Nitric Oxide using 5,6-Diaminonaphthalene-2-Sulfonic Acid (DNSA)

Abstract

Nitric oxide (NO) is a pleiotropic signaling molecule critical to vascular regulation, neurotransmission, and immune response. While the Griess assay remains the standard for NO detection, its sensitivity limit (~1 µM) is often insufficient for measuring physiological NO flux in non-activated cells. This guide details a protocol for using 5,6-diaminonaphthalene-2-sulfonic acid (DNSA) , a water-soluble analog of the fluorogenic probe 2,3-diaminonaphthalene (DAN). Unlike hydrophobic DAN, which requires DMSO and carries high background risks, DNSA offers enhanced aqueous solubility and streamlined workflow while maintaining femtomole-level sensitivity. This protocol quantifies nitrite (

Principle of Assay

The detection mechanism relies on the N-nitrosation of vicinal diamines by acidified nitrite, followed by ring closure to form a fluorescent triazole.

-

Oxidation: Endogenous NO rapidly oxidizes to nitrite (

) and nitrate ( -

Reduction (Optional): For total NO determination, nitrate is reduced to nitrite using Nitrate Reductase.

-

Derivatization: Under acidic conditions (pH < 2), 5,6-diaminonaphthalene-2-sulfonic acid reacts specifically with nitrite.

-

Cyclization: The intermediate dehydrates to form 1-[H]-naphthotriazole-7-sulfonic acid (fluorescent product).

-

Signal Enhancement: Alkaline stabilization (pH > 10) deprotonates the triazole, maximizing fluorescence quantum yield.

Advantages of DNSA over DAN:

-

Aqueous Solubility: Eliminates the need for DMSO or dimethylformamide (DMF), reducing solvent-induced quenching or plasticware incompatibility.

-

Lower Background: Reduced hydrophobic non-specific binding to proteins and plates.

Materials & Reagents

Reagents

| Reagent | Specification | Storage |

| DNSA | 5,6-Diaminonaphthalene-2-sulfonic acid (CAS 88246-86-0) | 4°C, Dark, Desiccated |

| Nitrite Standard | Sodium Nitrite ( | Room Temp |

| Reaction Acid | 0.62 M Hydrochloric Acid (HCl) | Room Temp |

| Stop Solution | 2.8 M Sodium Hydroxide (NaOH) | Room Temp |

| Nitrate Reductase | (Optional) From Aspergillus species | -20°C |

| NADPH | (Optional) Cofactor for reductase | -20°C |

Equipment

-

Fluorescence Microplate Reader (Excitation: 365 nm ± 10 nm; Emission: 450 nm ± 20 nm).

-

Black 96-well microplates (flat bottom) to minimize light scattering.

-

10 kDa MWCO Spin Filters (for deproteinization of serum/plasma).

Experimental Workflow (Visualization)

Caption: Step-by-step workflow for NO detection using DNSA, from sample preparation to fluorometric quantification.

Detailed Protocol

Phase 1: Reagent Preparation

-

DNSA Stock Solution (1 mg/mL): Dissolve 5,6-diaminonaphthalene-2-sulfonic acid in 0.62 M HCl.

-

Note: Unlike DAN, this should dissolve readily in the acidic aqueous solution. If turbidity persists, warm gently to 37°C. Protect from light. Prepare fresh.

-

-

Nitrite Standard Curve: Prepare a 100 µM stock of

in the same buffer/media as your samples. Perform serial dilutions (e.g., 0, 10, 50, 100, 250, 500, 1000 nM).-

Critical: High purity water (Milli-Q) is essential to avoid background nitrite contamination.

-

Phase 2: Sample Preparation

-

Cell Culture Supernatant: Phenol red can interfere with fluorescence. Use phenol red-free media or subtract a media blank.

-

Plasma/Serum: Proteins cause light scattering and quenching. Centrifuge samples through a 10 kDa MWCO spin filter (14,000 x g, 15 min, 4°C) to collect the filtrate.

Phase 3: Assay Procedure

-

Plate Loading: Add 100 µL of sample or standard to each well of a black 96-well plate.

-

Reaction Start: Add 10 µL of the DNSA Solution to each well.

-

Mechanism: The HCl in the DNSA solution drops the pH immediately, catalyzing the N-nitrosation.

-

-

Incubation: Incubate for 10 minutes at room temperature in the dark.

-

Tip: Do not over-incubate; background fluorescence (autofluorescence of the diamine) can increase over time.

-

-

Stop & Enhance: Add 10 µL of 2.8 M NaOH to each well.

-

Observation: A slight color shift may occur. The pH should now be >10.

-

-

Measurement: Read fluorescence immediately.

-

Excitation: 365 nm

-

Emission: 450 nm

-

Gain Adjustment: Set gain based on the highest standard (1 µM) to avoid saturation.

-

Data Analysis & Validation

Calculation

-

Subtract the fluorescence of the blank (0 nM nitrite) from all samples and standards (

). -

Plot

vs. Nitrite Concentration (nM). -

Perform a linear regression (

). -

Calculate sample concentration:

.

Typical Performance Metrics

| Parameter | Value | Notes |

| Limit of Detection (LOD) | ~10–20 nM | 50x more sensitive than Griess |

| Linear Range | 20 nM – 5 µM | Above 10 µM, signal may quench or saturate |

| Z' Factor | > 0.7 | Excellent for high-throughput screening |

| CV% | < 5% | Intra-assay precision |

Critical Parameters & Troubleshooting (Expert Insights)

-

Interference Control: Thiol-containing compounds (e.g., GSH, DTT) can interfere with nitrosation. If thiol concentrations are high (>1 mM), treat samples with N-ethylmaleimide (NEM) prior to assay.

-

Media Choice: Avoid RPMI 1640 if possible, as it has high nitrate content. DMEM (phenol red-free) is preferred.

-

Temperature Stability: The reaction is temperature-dependent. Ensure all reagents and plates are equilibrated to room temperature (22-25°C) before starting to minimize edge effects.

-

Specificity Check: To confirm the signal is NO-derived, pre-treat a control set of cells with L-NAME (NOS inhibitor). A significant reduction in signal validates the biological source of nitrite.

References

-

Misko, T. P., et al. (1993). "A fluorometric assay for the measurement of nitrite in biological samples." Analytical Biochemistry. Link

- Foundational paper establishing the diamine-nitrite fluorometric chemistry.

-

Nussler, A. K., et al. (2006). "Fluorometric measurement of nitrite/nitrate by 2,3-diaminonaphthalene." Nature Protocols. Link

- Authoritative protocol for the DAN assay, applicable to the DNSA deriv

-

Miles, A. M., et al. (1996). "Determination of nitric oxide using fluorescence spectroscopy." Methods in Enzymology. Link

- Discusses spectral properties and interference management for naphthotriazoles.

Application Note: Homogeneous Fluorometric Quantitation of Nitrite Using 5,6-Diaminonaphthalene-2-Sulfonic Acid

The following Application Note and Protocol is designed for the detection of nitrite using 5,6-diaminonaphthalene-2-sulfonic acid (also known by its IUPAC equivalent, 1,2-diaminonaphthalene-6-sulfonic acid ).

While 2,3-diaminonaphthalene (DAN) is the industry standard for nitrite detection, it produces a hydrophobic product (1-[H]-naphthotriazole) requiring toxic solvent extraction (typically toluene or cyclohexane). The sulfonated derivative described here offers a distinct advantage: water solubility , enabling a homogeneous, "mix-and-read" assay format compatible with high-throughput screening (HTS) without phase separation.

Abstract & Principle

This protocol details the use of 5,6-diaminonaphthalene-2-sulfonic acid (DNSA) as a fluorogenic probe for the detection of nitrite (

Mechanism of Action

Under acidic conditions, nitrite generates the nitrosonium cation (

Reaction Stoichiometry: 1:1 (Probe:Nitrite) Detection Range: 10 nM – 10 µM Readout: Fluorescence (Excitation ~360-380 nm / Emission ~440-460 nm) Note: Spectral optimization recommended for specific plate readers.

Comparison: DAN vs. DNSA

| Feature | Standard DAN Method | DNSA (Sulfonated) Method |

| Probe Solubility | Poor in water (requires DMSO/Acid) | High (Water soluble) |

| Product Solubility | Hydrophobic (Precipitates) | Hydrophilic (Soluble) |

| Workflow | Requires Extraction (Toluene) | Homogeneous (Mix-and-Read) |

| Sensitivity | High (~10 nM) | High (~10-20 nM) |

| Throughput | Low (Phase separation steps) | Ultra-High (HTS compatible) |

Reaction Pathway Visualization

The following diagram illustrates the acid-catalyzed conversion of the diamine probe into the fluorescent triazole product.

Caption: Acid-catalyzed cyclization of 5,6-diaminonaphthalene-2-sulfonic acid with nitrite to form the fluorescent triazole.

Materials & Equipment

Reagents

-

5,6-Diaminonaphthalene-2-sulfonic acid (DNSA) : (CAS: 88246-86-0). Purity ≥95%.

-

Hydrochloric Acid (HCl) : 1.0 M (Standard grade).

-

Sodium Hydroxide (NaOH) : 2.0 M (Stop Solution).

-

Sodium Nitrite (

) : Analytical standard for calibration. -

Milli-Q Water : Deionized, 18 MΩ·cm.

Equipment

-

Fluorescence Microplate Reader (e.g., Tecan, Biotek) capable of Ex/Em ~365/450 nm.

-

Black 96-well microplates (flat bottom) to minimize background scattering.

-

Multichannel pipettes.

Experimental Protocol

Reagent Preparation[1][2][3][4]

-

Stock Solution A (Probe): Dissolve 5 mg of DNSA in 10 mL of 0.1 M HCl .

-

Note: The acidic environment prevents auto-oxidation of the amines. Store at 4°C in the dark. Stable for 1 week.

-

-

Nitrite Standard Stock: Prepare 100 mM

in water. Perform serial dilutions to generate a curve from 0 to 10 µM.

Assay Workflow

Caption: Step-by-step homogeneous assay workflow for nitrite quantification.

Detailed Steps

-

Sample Loading: Pipette 100 µL of sample or nitrite standard into each well of a black 96-well plate.

-

Reaction Initiation: Add 10 µL of DNSA Stock Solution (in 0.1 M HCl) to each well.

-

Critical: The final pH should be acidic (pH 1–2) to drive the reaction. If samples are heavily buffered at neutral pH, increase the concentration of HCl in the stock solution.

-

-

Incubation: Incubate the plate at room temperature (20–25°C) for 10–20 minutes in the dark.

-

Stop/Enhancement: Add 5–10 µL of 2.0 M NaOH to each well.

-

Why: Triazoles often exhibit maximum quantum yield in alkaline conditions, and the pH shift stops the reaction, ensuring a stable endpoint.

-

-

Read: Measure fluorescence intensity (RFU) at Ex 365 nm / Em 450 nm .

-

Optimization: Perform a spectral scan on the high standard (10 µM) to determine the exact peak for your specific instrument.

-

Data Analysis & Validation

Standard Curve Construction

Subtract the fluorescence of the blank (0 µM Nitrite) from all samples. Plot

| Nitrite (nM) | Mean RFU | |

| 0 (Blank) | 150 | 0 |

| 100 | 450 | 300 |

| 500 | 1650 | 1500 |

| 1000 | 3150 | 3000 |

| 5000 | 15150 | 15000 |

Interferences

-

Nitrate (

): Does not react. To measure total Nitric Oxide (NOx), treat samples with Nitrate Reductase prior to this assay. -

Thiols: High concentrations of thiols (e.g., Glutathione) may interfere. Alkylation with N-ethylmaleimide (NEM) is recommended for thiol-rich biological samples.

References

-

Misko, T. P., et al. "A fluorometric assay for the measurement of nitrite in biological samples." Analytical Biochemistry, vol. 214, no. 1, 1993, pp. 11-16. (Foundational method for diaminonaphthalene-nitrite chemistry).

-